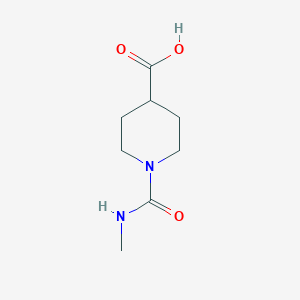

1-(Methylcarbamoyl)piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

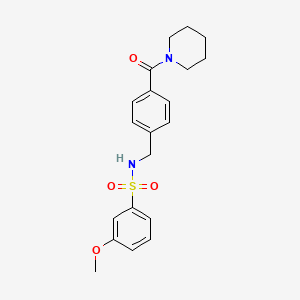

1-(Methylcarbamoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O3/c1-9-8(13)10-4-2-6(3-5-10)7(11)12/h6H,2-5H2,1H3,(H,9,13)(H,11,12) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 186.21 g/mol .Aplicaciones Científicas De Investigación

Chiral Building Blocks for Alkaloids

A study by Takahata et al. (2002) investigated C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester as a promising chiral building block for synthesizing piperidine-related alkaloids. The approach involved double asymmetric allylboration of glutaraldehyde followed by aminocyclization and carbamation, with a key step being the desymmetrization of the compound using intramolecular iodocarbamation (Takahata, H., Ouchi, H., Ichinose, M., & Nemoto, H., 2002).

Catalysis

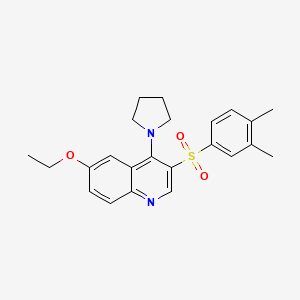

Ghorbani‐Choghamarani and Azadi (2015) prepared Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles for use as a nanomagnetic reusable catalyst in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. This catalytic approach demonstrated the efficient and reusable nature of the catalyst without significant loss of catalytic activity (Ghorbani‐Choghamarani, A., & Azadi, G., 2015).

Inhibitors with Pharmaceutical Potential

A study on the potent inhibition of thrombin by arginine derivative No. 805 emphasized the importance of the stereo-structure of its hydrophobic carboxamide portion, showcasing the significant inhibitory potency variation with the stereo-configuration of the 4-methyl-2-piperidinecarboxylic acid portion. This research indicates the potential pharmaceutical applications of derivatives of piperidinecarboxylic acid in inhibiting thrombin (Okamoto, S., Hijikata, A., Kikumoto, R., Tonomura, S., Hara, H., Ninomiya, K., Maruyama, A., Sugano, M., & Tamao, Y., 1981).

Structural Analysis

The crystal and molecular structure of 4-carboxypiperidinium chloride were characterized by Szafran, Komasa, and Bartoszak-Adamska (2007), who used single crystal X-ray diffraction among other techniques to analyze the compound. This structural analysis contributes to understanding the molecular conformation and interactions of piperidine derivatives (Szafran, M., Komasa, A., & Bartoszak-Adamska, E., 2007).

Anticancer Agents

Research by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This study highlights the potential of piperidine-4-carboxylic acid derivatives in developing new anticancer medications (Rehman, A., Ahtzaz, N., Abbasi, M., Siddiqui, Sz., Saleem, S., Manzoor, S., Iqbal, J., Virk, N., Chohan, T., & Shah, S., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propiedades

IUPAC Name |

1-(methylcarbamoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-9-8(13)10-4-2-6(3-5-10)7(11)12/h6H,2-5H2,1H3,(H,9,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXXOQIGAOCJFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC(CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B2881595.png)

![{[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B2881604.png)

![2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2881606.png)

![methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2881607.png)

![7-cyclopentyl-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2881611.png)

![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide](/img/structure/B2881613.png)

![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2881617.png)

![3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2881618.png)